6-Methyl-8-methylidenequinolin-2-one
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Overview
Description
6-Methyl-8-methylidenequinolin-2-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methyl group at the 6th position and a methylidene group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-methylidenequinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, can be adapted to introduce the desired substituents . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone under basic conditions to form the quinoline core .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-8-methylidenequinolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-Methyl-8-methylidenequinolin-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription . Additionally, the compound can inhibit key enzymes involved in cell proliferation pathways, such as topoisomerases .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar core structure but without the methyl and methylidene substituents.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
2-Methylquinoline: A derivative with a methyl group at the 2nd position, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: 6-Methyl-8-methylidenequinolin-2-one is unique due to the presence of both a methyl group at the 6th position and a methylidene group at the 8th position. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
6-methyl-8-methylidenequinolin-2-one |
InChI |
InChI=1S/C11H9NO/c1-7-5-8(2)11-9(6-7)3-4-10(13)12-11/h3-6H,2H2,1H3 |
InChI Key |
SZSADPYDIXJFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C)C2=NC(=O)C=CC2=C1 |
Origin of Product |
United States |
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